AtazanavirN13-descarboxymethyl

Description

Contribution to Understanding Atazanavir's In Vitro Pharmacokinetic Profile

In vitro systems, such as human liver microsomes and hepatocytes, are used to study the biotransformation of Atazanavir. clinpgx.orgnih.gov Within these systems, the rate and extent to which Atazanavir is converted to Atazanavir N13-descarboxymethyl and other metabolites can be quantified. This process helps identify the primary metabolic pathways responsible for Atazanavir's clearance. Atazanavir is known to be metabolized extensively, primarily by the Cytochrome P450 3A (CYP3A) family of enzymes. drugbank.com Minor pathways include N-dealkylation and hydrolysis. drugbank.comclinpgx.org

By measuring the appearance of Atazanavir N13-descarboxymethyl over time in these in vitro setups, researchers can calculate key kinetic parameters. This data is vital for constructing pharmacokinetic models that predict how Atazanavir is cleared from the body, contributing to a more complete in vitro profile that informs preclinical and clinical research.

Applications as a Specific Biomarker or Probe in Mechanistic Enzymology Studies

Atazanavir N13-descarboxymethyl can serve as a specific biomarker for the activity of the enzyme responsible for its formation. Research has identified several metabolites of Atazanavir resulting from N-dealkylation and hydrolysis. nih.govnih.govdntb.gov.ua If the formation of Atazanavir N13-descarboxymethyl is predominantly catalyzed by a single enzyme, such as a specific CYP450 isoform like CYP3A4 or CYP3A5, then the rate of its production in an in vitro system can be used as a direct measure of that enzyme's activity. researchgate.net

In mechanistic enzymology, this application is highly valuable. For instance, when investigating the metabolic capacity of different liver tissue samples or recombinant enzyme systems, the formation of this specific metabolite can act as a probe. Comparing its production rate across different systems or under various conditions (e.g., in the presence of known inhibitors or inducers) allows researchers to characterize the function and specificity of the involved enzyme. Studies have noted that the ratio of certain metabolites to the parent Atazanavir compound can differ based on an individual's genetic expression of enzymes like CYP3A5. researchgate.net This highlights the utility of specific metabolites in phenotyping and understanding enzyme function.

| Metabolite Type | Formation Pathway | Primary Enzyme Family | Application in Research |

|---|---|---|---|

| N-dealkylation Product (e.g., Atazanavir N13-descarboxymethyl) | N-dealkylation | CYP450 | Biomarker for specific CYP isoform activity (e.g., CYP3A5). researchgate.net |

| Hydrolysis Product | Carbamate (B1207046) Hydrolysis | Esterases / CYP450 | Probe for hydrolytic enzyme activity and contribution to clearance. nih.govnih.gov |

| Oxidation Product | Mono- or Di-oxygenation | CYP3A4/CYP3A5 | Indicator of primary metabolic pathway activity. clinpgx.org |

Implications for In Vitro Drug-Drug Interaction Investigations Related to Metabolic Enzymes

The potential for drug-drug interactions (DDIs) is a major concern in clinical practice, particularly for drugs like Atazanavir that are often co-administered with other medications. nih.gov Many DDIs occur when one drug inhibits or induces the metabolic enzymes responsible for clearing another drug. fda.govfda.gov

In vitro DDI studies are crucial for predicting these interactions. The formation of Atazanavir N13-descarboxymethyl provides a specific endpoint to measure the impact of other drugs on Atazanavir's metabolism. In a typical in vitro DDI study, Atazanavir is incubated with a relevant enzyme system (like human liver microsomes) in the presence and absence of a potential interacting drug.

Inhibition Studies : If the co-administered drug is an inhibitor of the enzyme that produces Atazanavir N13-descarboxymethyl, the formation of this metabolite will decrease. This indicates that Atazanavir's clearance will likely be reduced, leading to higher concentrations of the parent drug in the body, which could increase the risk of adverse effects.

Induction Studies : Conversely, if a co-administered drug induces the enzyme, the formation of Atazanavir N13-descarboxymethyl will increase, suggesting faster clearance of Atazanavir and potentially reducing its therapeutic efficacy. nih.gov

By quantifying the change in metabolite production, researchers can determine the potential for a clinically significant DDI, providing essential information for drug labeling and clinical guidance. fda.govfda.gov

Integration into Metabolite Profiling and Identification Workflows for New Chemical Entities

The methodologies used to identify and characterize Atazanavir N13-descarboxymethyl are integral to modern drug discovery and development workflows for new chemical entities (NCEs). The process of "metabolite profiling" is a standard part of preclinical development. clinpgx.org

The workflow typically involves:

Incubation : The NCE is incubated in various in vitro systems (e.g., liver microsomes, hepatocytes) from different species.

Detection and Identification : Advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are used to detect and elucidate the structures of potential metabolites. nih.govmdpi.comfrontiersin.org Studies on Atazanavir have successfully used these techniques to identify a range of metabolites, including products of N-dealkylation and hydrolysis. nih.govnih.govclinpgx.org

Quantification : Once identified, key metabolites are quantified to understand the major clearance pathways.

Cross-species Comparison : Metabolite profiles are compared across preclinical species and humans to ensure that animal models are relevant for safety testing.

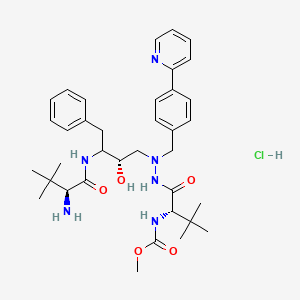

Structure

2D Structure

Properties

Molecular Formula |

C36H51ClN6O5 |

|---|---|

Molecular Weight |

683.3 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1 |

InChI Key |

WALCMJGWDGOBQV-DBVAGWDJSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Theoretical Studies

Stereochemical Aspects and Chiral Features of the N13-Descarboxymethyl Metabolite

The parent compound, Atazanavir, possesses a defined stereochemistry with four chiral centers, all of which are in the S configuration: (3S, 8S, 9S, 12S). researchgate.netwho.int This specific arrangement is crucial for its high-affinity binding to the active site of the HIV-1 protease.

The metabolic transformation leading to the N13-descarboxymethyl derivative occurs at a terminal, non-chiral portion of the molecule. The reaction does not directly involve any of the four stereocenters within the core structure. Consequently, the absolute configuration of these chiral centers is expected to be retained in the metabolite. The N13-descarboxymethyl metabolite is, therefore, also a chiral molecule, preserving the core stereochemical integrity of the parent drug. Maintaining this chirality is significant, as the three-dimensional architecture is fundamental to its potential interactions with biological targets.

| Feature | Description | Implication for N13-Descarboxymethyl Metabolite |

|---|---|---|

| Parent Compound Chiral Centers | Atazanavir has four defined stereocenters: 3S, 8S, 9S, and 12S. who.int | The core stereochemistry is preserved as the metabolic reaction occurs away from these centers. |

| Metabolic Reaction | Removal of a methoxycarbonyl group from the N13 position. | Does not cause racemization or inversion of the existing chiral centers. |

| Metabolite Chirality | The resulting molecule remains chiral. | The metabolite's three-dimensional shape, critical for any biological activity, is maintained. |

Conformational Analysis and Molecular Modeling Studies

Conformational analysis and molecular modeling are essential computational techniques used to understand how a molecule's three-dimensional shape influences its biological function. For HIV protease inhibitors, these studies are critical for evaluating how the inhibitor fits within the enzyme's active site. nih.govacs.org

Molecular modeling studies would typically involve:

Energy Minimization: To determine the most stable three-dimensional structure of the metabolite.

Molecular Docking: To predict the preferred binding orientation of the metabolite within the HIV-1 protease active site. This would reveal changes in key interactions, such as hydrogen bonds and van der Waals forces, compared to the parent drug.

Conformational Sampling: To explore the range of shapes the molecule can adopt, as molecular flexibility is crucial for adapting to the binding pocket of the enzyme. nih.gov

The removal of the N13-methoxycarbonyl group would eliminate potential hydrogen bond acceptor sites (the carbonyl oxygen) and alter the local hydrophobicity. Modeling studies would quantify the impact of these changes on the binding energy, providing a theoretical prediction of the metabolite's activity as a protease inhibitor.

| Modeling Technique | Objective for Atazanavir N13-descarboxymethyl | Expected Insights |

|---|---|---|

| Energy Minimization | Find the lowest energy (most stable) conformation of the metabolite. | Provides a baseline structure for further analysis. |

| Molecular Docking | Predict the binding pose and affinity of the metabolite in the HIV-1 protease active site. | Comparison of binding score and interactions (e.g., hydrogen bonds) with the parent Atazanavir. |

| Conformational Search | Identify the range of possible 3D structures the flexible metabolite can adopt. | Understanding of the molecule's flexibility and its ability to adapt to the enzyme's binding site. |

Computational Chemistry Approaches to Metabolic Transformation

Computational chemistry provides powerful tools to predict and understand the metabolic fate of drugs. Quantum mechanical (QM) and molecular mechanics (MM) methods are used to model the electronic and structural properties of molecules, allowing researchers to identify sites that are most susceptible to enzymatic attack.

The formation of the N13-descarboxymethyl metabolite is a result of N-dealkylation or a related hydrolysis reaction. Predicting the likelihood of such a reaction can be achieved using QM calculations, often based on density functional theory (DFT). rsc.org These methods can calculate the activation energy required for an enzyme like CYP3A4 to abstract a hydrogen atom or otherwise initiate a reaction at a specific site. A lower activation energy implies a more favorable metabolic pathway.

For Atazanavir, QM/MM calculations could be used to:

Model the Atazanavir molecule within the active site of a CYP3A4 enzyme model.

Calculate the energy barriers for various potential metabolic reactions, including oxidation and N-dealkylation at different nitrogen atoms.

Theoretically confirm that the N13 position is a plausible site for metabolism, complementing experimental findings.

| Computational Method | Application to Atazanavir Metabolism | Information Gained |

|---|---|---|

| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of specific atoms. | Predicts the most likely sites of metabolism by determining the energetic favorability of reaction pathways. rsc.org |

| Molecular Mechanics (MM) | Models the larger protein environment (e.g., CYP450 enzyme). | Provides the structural context for the QM calculation, accounting for enzyme-drug interactions. |

| Hybrid QM/MM | Combines the accuracy of QM for the reaction site with the efficiency of MM for the surrounding protein. | Offers a comprehensive and computationally feasible model of the metabolic event. |

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. They provide detailed insights into the dynamic nature of biological systems, such as an enzyme interacting with its substrate or inhibitor.

MD simulations could be employed to study the interaction of the Atazanavir N13-descarboxymethyl metabolite with its biological target, HIV-1 protease. A typical simulation would involve placing the docked metabolite into the enzyme's active site, solvating the system with water molecules, and simulating its behavior for a duration of nanoseconds to microseconds.

Key insights from such simulations would include:

Binding Stability: Assessing whether the metabolite remains stably bound in the active site over time.

Interaction Dynamics: Analyzing the hydrogen bond networks and hydrophobic contacts between the metabolite and the enzyme, and how they fluctuate.

Conformational Changes: Observing how the enzyme and the metabolite adjust their shapes to accommodate each other. asm.org

By comparing MD simulation results of the metabolite with those of the parent Atazanavir, researchers could understand the dynamic consequences of losing the methoxycarbonyl group on the stability and nature of the enzyme-inhibitor complex.

| MD Simulation Analysis | Purpose | Metric/Observation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the complex over time. | Low, stable RMSD values suggest a stable binding complex. |

| Hydrogen Bond Analysis | To quantify the key hydrogen bonding interactions. | Identifies loss or gain of critical interactions compared to the parent drug. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | To estimate the strength of the binding affinity. | A quantitative prediction of the metabolite's potency as an inhibitor. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Perspectives

QSAR and SMR are related chemoinformatic approaches that aim to correlate a molecule's structural or physicochemical properties with its biological activity or metabolic fate.

A QSAR model for HIV protease inhibitors would seek to establish a mathematical relationship between molecular descriptors (e.g., molecular weight, lipophilicity (logP), polar surface area, electronic properties) and the inhibitory activity (e.g., IC50). For the N13-descarboxymethyl metabolite, the removal of the methoxycarbonyl group leads to predictable changes in these descriptors: a decrease in molecular weight, an increase in polarity, and a change in hydrogen bonding potential. A QSAR model could use these new descriptor values to predict the metabolite's antiviral activity relative to Atazanavir.

A Structure-Metabolism Relationship (SMR) study focuses on how specific chemical substructures influence a compound's susceptibility to metabolic enzymes. nih.govresearchgate.net The presence of the carbamate (B1207046) moieties at both ends of the Atazanavir molecule represents a key structural feature for its metabolism. SMR analysis helps rationalize why these sites are recognized by hydrolytic or oxidative enzymes. Understanding these relationships is crucial in drug design to create analogues that are more resistant to metabolism, potentially leading to improved pharmacokinetic profiles. researchgate.net The formation of the N13-descarboxymethyl metabolite is a direct outcome of the SMR of the parent drug.

| Concept | Focus | Application to Atazanavir N13-descarboxymethyl |

|---|---|---|

| QSAR | Relates chemical structure to biological activity . | Predicts the potential change in HIV-1 protease inhibitory activity after removal of the methoxycarbonyl group. |

| SMR | Relates chemical structure to metabolism . nih.gov | Explains why the N13-carbamate is a metabolically labile site on the Atazanavir molecule. |

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Platforms for Ultra-Trace Analysis

The detection and quantification of low-abundance metabolites like Atazanavir N13-descarboxymethyl in complex biological matrices present a significant analytical challenge. Future research will focus on developing more sensitive and selective analytical platforms capable of ultra-trace analysis.

Current methods, such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), have been foundational in identifying Atazanavir metabolites. nih.govnih.govjfda-online.com However, the push is toward enhancing these technologies to improve detection limits and expand the scope of metabolic profiling.

Emerging Trends in Analytical Platforms:

| Technology | Advancement | Implication for Atazanavir N13-descarboxymethyl |

| UHPLC-MS/MS | Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com | Enables more efficient separation from the parent drug and isomeric metabolites, allowing for more accurate quantification at lower concentrations. |

| High-Resolution Mass Spectrometry (HRMS) | Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide superior mass accuracy. | Facilitates the confident identification of unknown or low-level metabolites without the need for synthetic standards, crucial for exploratory metabolic studies. |

| Micro-Solid Phase Extraction (µ-SPE) | Miniaturized sample preparation techniques reduce sample volume requirements and improve extraction efficiency. mdpi.com | Allows for effective analysis from limited biological samples, which is particularly valuable in pediatric or specialized research settings. |

Future platforms will likely integrate these advanced separation and detection techniques with sophisticated data processing algorithms to automate the identification of trace-level metabolites from complex datasets. frontiersin.org

In Silico Modeling for Predictive Metabolism and Metabolite Identification

In silico modeling is becoming an indispensable tool in pharmacology, offering predictive insights into a drug's metabolic fate before or in parallel with clinical studies. For Atazanavir and the formation of Atazanavir N13-descarboxymethyl, these computational approaches are set to accelerate research significantly.

Physiologically Based Pharmacokinetic (PBPK) modeling is a key area of development. PBPK models integrate data on the drug's physicochemical properties with physiological data to simulate its absorption, distribution, metabolism, and excretion (ADME). nih.govfrontiersin.org Such models have been successfully used to predict drug-drug interactions involving Atazanavir and can be extended to forecast the formation of specific metabolites. nih.govresearchgate.net

Future directions in this domain include:

Refining PBPK Models: Incorporating genetic polymorphism data for metabolizing enzymes (e.g., CYP3A5) to create more personalized predictions of metabolite formation. researchgate.net

Molecular Docking: Using docking simulations to predict the binding affinity of Atazanavir with various metabolizing enzymes. researchgate.netrovedar.com This can help identify which enzymes are most likely to be involved in the formation of Atazanavir N13-descarboxymethyl through pathways like hydrolysis or dealkylation. nih.gov

Machine Learning Integration: Applying machine learning algorithms to large datasets from metabolomics studies to identify patterns and predict novel metabolic pathways that may not be apparent from conventional analysis.

These in silico tools will enable researchers to generate hypotheses about metabolic pathways that can then be tested and validated through targeted in vitro and in vivo experiments. researchgate.net

Elucidation of Novel Enzyme Systems Involved in Atazanavir Biotransformation

While it is well-established that Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for Atazanavir metabolism, the full spectrum of enzymes involved in its biotransformation is not completely understood. nih.govclinpgx.orgnih.gov Future research will aim to identify novel or secondary enzyme systems that may contribute to the formation of metabolites such as Atazanavir N13-descarboxymethyl.

Minor metabolic pathways for Atazanavir include N-dealkylation and hydrolysis. nih.govdrugbank.com While CYPs can catalyze some of these reactions, other enzyme families could also play a role. Research is needed to explore the potential involvement of:

Carboxylesterases: These enzymes are critical in the hydrolysis of many drugs and could be involved in the carbamate (B1207046) hydrolysis that leads to descarboxymethyl metabolites. nih.govnih.gov

Other CYP Isoforms: Beyond CYP3A4, the role of other CYPs (e.g., CYP2C19) in specific metabolic steps, particularly in individuals with altered CYP3A4 function or during co-administration of other drugs, warrants further investigation. clinpgx.org

Flavin-containing Monooxygenases (FMOs): These enzymes participate in the metabolism of various xenobiotics and could contribute to oxidative pathways.

Furthermore, the influence of the disease state itself on enzyme activity is an important emerging area. Studies have shown that HIV infection can alter the activity of various drug-metabolizing enzymes, which could impact the metabolic profile of Atazanavir. nih.gov

Exploration of Specific Molecular Interactions in the Context of Atazanavir Metabolism

A deeper understanding of Atazanavir metabolism requires exploring the specific molecular interactions between the drug and the enzymes that process it. Future research will utilize advanced biochemical and computational techniques to map these interactions at an atomic level.

The focus will be on the active sites of key metabolizing enzymes like CYP3A4. Studies involving molecular docking can simulate how Atazanavir, a large peptidomimetic molecule, fits within the enzyme's active site. nih.govmdpi.com This can reveal:

Key Amino Acid Residues: Identifying the specific residues that facilitate substrate binding and catalysis. elsevierpure.com

Orientation and Binding Energy: Determining the most favorable orientation of Atazanavir for specific metabolic reactions, such as oxidation versus hydrolysis.

Inhibition Mechanisms: Atazanavir is also an inhibitor of CYP3A4. drugs.com Detailed molecular studies can clarify the structural basis of this inhibition, which is crucial for predicting and managing drug-drug interactions. nih.gov

By combining these computational models with experimental data from techniques like X-ray crystallography of enzyme-substrate complexes, researchers can build a comprehensive picture of the molecular determinants of Atazanavir metabolism. This knowledge is essential for designing future drugs with more predictable metabolic profiles and fewer adverse interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.